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molecular formula C15H12O4 B8608383 2-[(Naphthalen-1-yl)methylidene]butanedioic acid CAS No. 103632-74-2

2-[(Naphthalen-1-yl)methylidene]butanedioic acid

Cat. No. B8608383
M. Wt: 256.25 g/mol
InChI Key: OCEJTXWZGWBSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104869

Procedure details

A mixture of 38 g of (1-naphthalenylmethylene)butanedioic acid and 270 ml of acetic anhydride was heated at 60° C. for one hour. The mixture was evaporated under reduced pressure to give 41.96 g of an oil. The oil was crystallized from 220 ml of toluene-hexane (1:1) to give 24.94 g of crystals, mp 162°-164° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[C:12]([CH2:16][C:17]([OH:19])=[O:18])[C:13]([OH:15])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C(OC(=O)C)(=O)C>[C:1]1([CH:11]=[C:12]2[CH2:16][C:17](=[O:18])[O:19][C:13]2=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=C(C(=O)O)CC(=O)O
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=C1C(OC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.96 g
YIELD: CALCULATEDPERCENTYIELD 118.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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